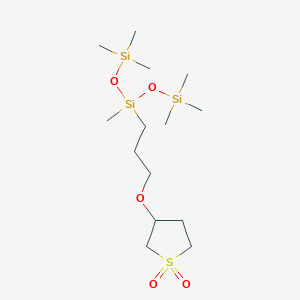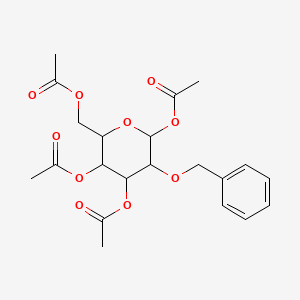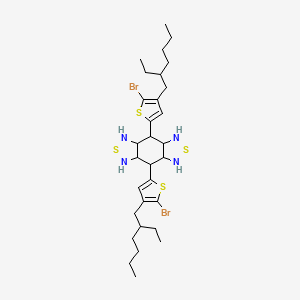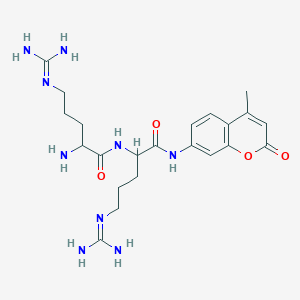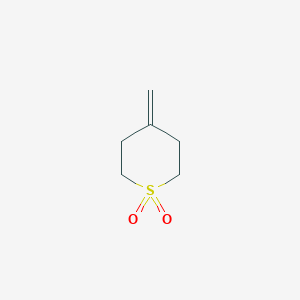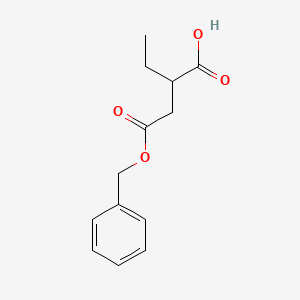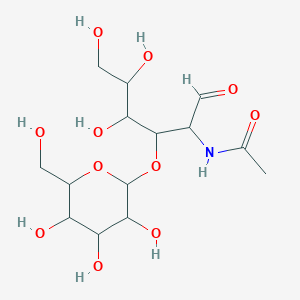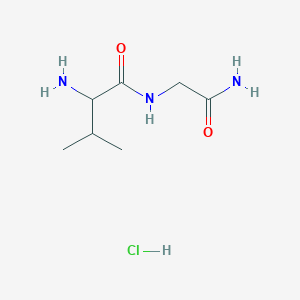![molecular formula C20H24NO2+ B12320243 (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylnuciferine is an alkaloid derived from the lotus plant, specifically from the lotus plumule. It is a naturally occurring compound with a molecular formula of C20H24NO2+ and a molecular weight of 310.42 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylnuciferine can be synthesized through chemical methods. One common synthetic route involves the reaction of methyl bromide with N-methyl grass amine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Methylnuciferine often involves large-scale chemical synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: N-Methylnuciferine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylnuciferine oxide, while reduction could produce a reduced form of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methylnuciferine has a wide range of scientific research applications:
Wirkmechanismus
N-Methylnuciferine exerts its effects through several molecular targets and pathways. It has been reported to act as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT2B) and as an inverse agonist at the 5-HT7 receptor . Additionally, it functions as a partial agonist at dopamine receptors (D2, D5, and 5-HT6) and an agonist at the 5-HT1A and D4 receptors . These interactions contribute to its diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nornuciferine: Another related alkaloid, N-Nornuciferine, exhibits similar pharmacological properties but has distinct pharmacokinetic profiles.
Uniqueness
N-Methylnuciferine is unique due to its specific molecular interactions and the range of biological activities it exhibits. Its ability to act on multiple receptor types and pathways makes it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24NO2+ |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1 |
InChI-Schlüssel |
NJSAZXBJMATEKS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
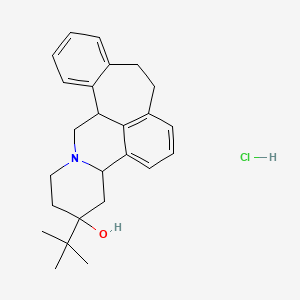
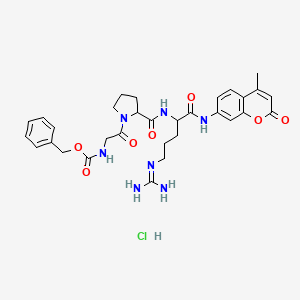
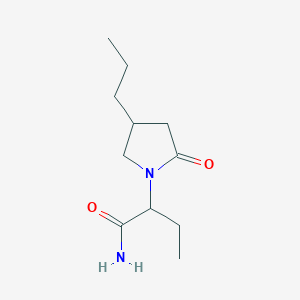
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
